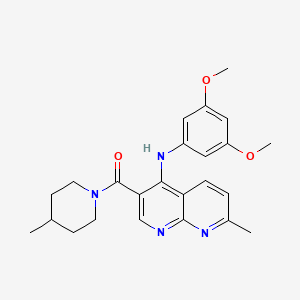
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold . This structure can be modified by introducing various functional groups .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The introduction of various functional groups to the pyridine scaffold can be achieved via a ring cleavage methodology reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine moiety . The fluorine atom, with its unique physicochemical properties, plays a significant role in determining these properties .Applications De Recherche Scientifique
Material Science and Chemistry Applications
Fluazinam Synthesis and Structural Analysis : The compound plays a role in the synthesis of fluazinam, a fungicide, where its structural characteristics, including the dihedral angles and hydrogen bonding, contribute to its effectiveness. The study highlights the crystallographic analysis, demonstrating the compound's significance in developing agricultural chemicals (Youngeun Jeon et al., 2013).
Antimicrobial Activities and DNA Interaction : Research has explored the antimicrobial activities of derivatives of this compound, indicating its potential in biochemical applications. The study provides insights into its structural and spectroscopic properties, demonstrating its interactions with DNA and microbial inhibition capabilities (M. Evecen et al., 2017).
Synthesis of Pyrrolidines : Pyrrolidines, including those derived from this compound, have been studied for their biological effects and potential industrial applications, such as dyes or agrochemical substances. The synthesis process and its applications underline the compound's versatility in chemical reactions (Magdalena Żmigrodzka et al., 2022).
Agricultural Chemicals Development
Herbicidal and Pesticidal Applications : The structural components of the compound, specifically the pyridine and chloro-trifluoromethyl groups, have been essential in the discovery and development of new pesticides and herbicides. Studies have investigated its effectiveness and potential modes of action in controlling various pests and weeds, emphasizing its critical role in agricultural sciences (Dongqing Liu et al., 2006).
Synthesis and Chemical Properties
Synthetic Methods and Applications : The synthesis of this compound and its derivatives has been a focal point of research, highlighting its role as intermediates in producing pharmaceuticals, agrochemicals, and biochemicals. The exploration of synthetic methods underlines its utility in organic chemistry and material science (Li Zheng-xiong, 2004).
Electroluminescence for OLEDs : Its derivatives have been studied for their electroluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). The research shows that modifications to the compound can lead to enhanced performance in OLED applications, indicating its potential in advanced electronic materials (Ning Su et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibition of FGFRs can disrupt these signaling pathways, potentially inhibiting tumor growth .
Biochemical Pathways
Fgfr inhibitors, like similar compounds, can disrupt several key signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFBUGPBBBBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

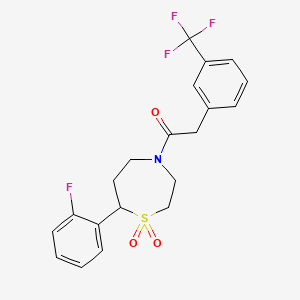
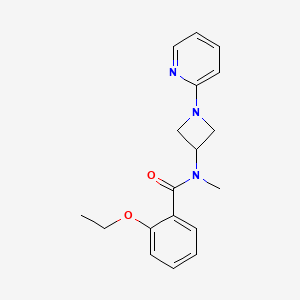
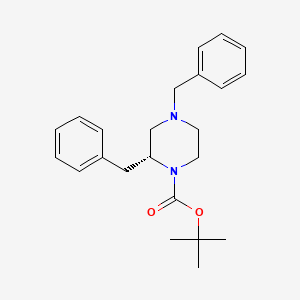
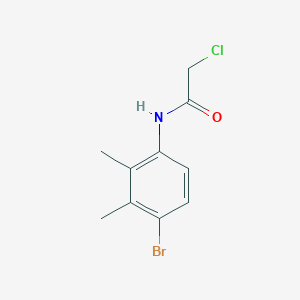

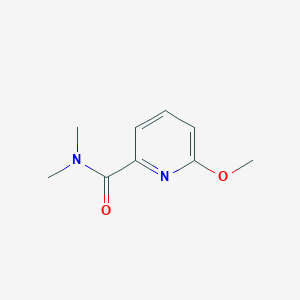

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2598812.png)
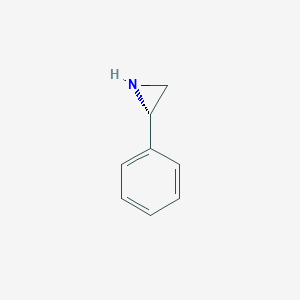
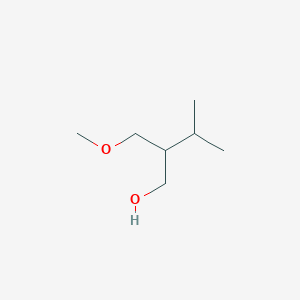
![1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2598815.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)
![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)
